
Moxonidine
Übersicht
Beschreibung
Moxonidin ist ein Antihypertensivum der neuen Generation, das zentral wirkt. Es wird hauptsächlich zur Behandlung von leichter bis mittelschwerer essentieller Hypertonie eingesetzt, insbesondere in Fällen, in denen andere Antihypertensiva wie Thiazide, Betablocker, Angiotensin-Converting-Enzym-Hemmer und Kalziumkanalblocker nicht geeignet sind oder den Blutdruck nicht ausreichend kontrollieren konnten . Moxonidin ist bekannt für seine positiven Auswirkungen auf Parameter des Insulinresistenz-Syndroms, die unabhängig von der Blutdrucksenkung zu sein scheinen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Moxonidin umfasst die Reaktion von 4,6-Dichlor-2-methyl-5-(1-Acetyl-2-imidazolin-2-yl)aminopyrimidin mit Natriummethoxid in Methanol unter Rückflussbedingungen . Das Produkt wird dann aus Nitromethan kristallisiert, um Moxonidin mit einem Schmelzpunkt von 217-219 °C zu erhalten . Das Hydrochloridsalz von Moxonidin wird durch Kristallisation gewonnen, was zu einem Produkt mit einem Schmelzpunkt von 189 °C führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Moxonidin folgt ähnlichen Synthesewegen, beinhaltet aber oft Optimierungen für höhere Ausbeuten und Reinheit. Der Prozess beinhaltet typischerweise die Verwendung von Alkalimetallcarbonaten wie Kaliumcarbonat oder Natriumbicarbonat in Methanolyse-Reaktionen . Hochleistungsflüssigchromatographie (HPLC) wird verwendet, um die Reinheit des Endprodukts zu überwachen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Moxonidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen durchgeführt werden.
Substitution: Substitutionsreaktionen, die die Chlorgruppe im Pyrimidinring betreffen, können zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Natriummethoxid und andere Nukleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind dehydriertes Moxonidin, Hydroxymethyl-Moxonidin, Hydroxy-Moxonidin und Dihydroxy-Moxonidin .
Wissenschaftliche Forschungsanwendungen
Antihypertensive Effects
Moxonidine's primary application is in the treatment of hypertension. It effectively lowers blood pressure by activating I1-imidazoline receptors in the central nervous system, particularly in the rostroventrolateral medulla (RVLM). This action results in decreased sympathetic outflow and subsequent vasodilation.
- Case Study : In a study involving spontaneously hypertensive rats (SHRs), chronic administration of this compound normalized myocardial fibrosis and reduced left ventricular hypertrophy, demonstrating its potential to reverse cardiovascular damage associated with chronic hypertension .
Cardiovascular Protection
Beyond its antihypertensive effects, this compound has shown promise in providing cardiovascular protection.
- Research Findings : this compound has been associated with improved baroreflex sensitivity and reduced renal sympathetic nerve activity, which may contribute to its protective cardiovascular effects . Additionally, it has been found to decrease atherosclerosis in animal models by enhancing oxidized LDL uptake and promoting lipid metabolism .
Metabolic Benefits
This compound may also exert beneficial effects on metabolic parameters, particularly in hypertensive populations.
- Study Insights : Research indicates that this compound improves glucose metabolism and lipid profiles in genetically hypertensive obese rats, suggesting its potential role in managing metabolic syndrome . Furthermore, it has been observed to increase urine flow and sodium excretion, which could be advantageous for patients with comorbid conditions such as diabetes .
Neurological Applications
Emerging evidence suggests that this compound may have applications in neurological disorders due to its central nervous system effects.
- Experimental Data : this compound has shown potential benefits in models of neurodegeneration and cognitive decline. Its sympatholytic properties may help mitigate stress-related neuronal damage, although further research is necessary to establish clinical relevance .
Opthalmological Use
This compound's ability to lower intraocular pressure presents a potential application in treating glaucoma.
- Clinical Observations : Studies have indicated that this compound can reduce intraocular pressure, which may benefit patients with glaucoma or ocular hypertension . However, more extensive clinical trials are needed to confirm these findings.
Summary Table of this compound Applications
Wirkmechanismus
Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . By binding to these receptors, this compound decreases sympathetic nervous system activity, leading to a reduction in blood pressure . Compared to older central-acting antihypertensives, this compound has a much greater affinity for the imidazoline I1 receptor than for the alpha-2 receptor .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
Die Einzigartigkeit von Moxonidin liegt in seiner hohen Selektivität für den Imidazolin-I1-Rezeptor, was zu weniger Nebenwirkungen im Vergleich zu anderen zentral wirkenden Antihypertensiva wie Clonidin führt . Zusätzlich machen die positiven Auswirkungen von Moxonidin auf Insulinresistenz und Glukosetoleranz es zu einem wertvollen Therapeutikum für Patienten mit metabolischem Syndrom .
Biologische Aktivität
Moxonidine is a centrally acting antihypertensive agent that primarily targets imidazoline receptors, leading to a reduction in sympathetic nervous system activity. This compound has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, metabolic syndrome, and inflammation. This article delves into the biological activity of this compound, supported by various studies and findings.
This compound's pharmacological effects are primarily mediated through its action on:
- I1 Imidazoline Receptors : this compound selectively activates these receptors, which play a crucial role in reducing sympathetic outflow and lowering blood pressure. This mechanism contrasts with traditional alpha-2 adrenergic agonists, which may have more pronounced side effects due to their broader receptor interactions .
- Alpha-2 Adrenergic Receptors : While this compound does interact with these receptors, it shows a lower affinity compared to other centrally acting antihypertensives like clonidine. This selectivity contributes to its favorable side effect profile .
1. Cardiovascular Effects
This compound has been shown to effectively lower blood pressure in hypertensive patients. A study involving 1,204 subjects indicated significant reductions in systolic and diastolic blood pressure over a 12-week period when administered this compound compared to placebo . The following table summarizes the observed changes in blood pressure:
Time (weeks) | Systolic BP Change (mmHg) | Diastolic BP Change (mmHg) |
---|---|---|
2 | -18.2 | -10.1 |
4 | -19.4 | -11.2 |
8 | -22.4 | -12.2 |
12 | -25.8 | -15.2 |
2. Effects on Lipid Metabolism
Research has indicated that this compound enhances the uptake of oxidized low-density lipoprotein (LDL) by vascular smooth muscle cells (VSMCs), which is mediated through the activation of α2 adrenoceptors . This process is crucial for lipid metabolism and may contribute to the drug's protective effects against atherosclerosis.
- Study Findings : In ApoE−/− mice models, this compound administration resulted in decreased atherosclerosis formation, correlating with increased oxidized LDL uptake and enhanced expression of LDL receptors and lipid efflux transporters such as ABCG1 .
3. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects, notably reducing levels of high-sensitivity C-reactive protein (hs-CRP), a marker associated with systemic inflammation . However, these results became non-significant after correction for multiple comparisons.
Case Studies
Several clinical trials have highlighted the benefits of this compound beyond blood pressure reduction:
- PCOS Study : A double-blind randomized controlled trial involving pre-menopausal women with polycystic ovary syndrome (PCOS) found that while this compound did not significantly reduce sympathetic activity compared to placebo, it was associated with improvements in inflammatory markers and insulin sensitivity .
- Comorbidity Management : In patients with comorbid conditions such as diabetes and hypertension, this compound showed a unique ability to improve metabolic profiles without exacerbating existing conditions .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of moxonidine, and how do they contribute to its antihypertensive effects?
this compound selectively binds to imidazoline I1 receptors (40-fold higher affinity than α2-adrenoceptors) and weakly interacts with α2-adrenoceptors. Its antihypertensive action arises from central modulation of sympathetic outflow via I1 receptors in the rostral ventrolateral medulla (RVLM), reducing norepinephrine release and peripheral vascular resistance. Methodologically, receptor specificity can be confirmed using competitive binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., spontaneously hypertensive rats) to isolate hemodynamic effects .
Q. What experimental models are most appropriate for studying this compound’s dose-dependent effects on blood pressure?
Chronic hypertensive rodent models (e.g., spontaneously hypertensive rats) are optimal for assessing dose-response relationships. Studies should include randomized, double-blind designs with placebo controls, repeated blood pressure measurements (via tail-cuff or telemetry), and pharmacokinetic profiling to correlate plasma concentrations with efficacy. Sustained-release formulations can be evaluated for prolonged effects, as demonstrated in clinical trials .
Q. How can researchers validate this compound’s selectivity for imidazoline I1 receptors over α2-adrenoceptors?
Use selective antagonists (e.g., AGN192403 for I1 receptors) in isolated tissue preparations (e.g., rat brainstem slices) to block this compound’s effects. Compare binding affinities via saturation and competition assays using radiolabeled ligands (e.g., [³H]-clonidine for α2-adrenoceptors vs. [³H]-moxonidine for I1 receptors). Functional assays, such as inhibition of stimulated norepinephrine overflow in sympathetically innervated tissues, further clarify receptor contributions .
Advanced Research Questions
Q. How should contradictory data on this compound’s CNS effects (e.g., sedation) versus sustained antihypertensive efficacy be reconciled?
Contradictions arise from differential receptor adaptation. For example, CNS side effects (e.g., reduced saccadic peak velocity) diminish with tolerance after 1–4 weeks of treatment, while I1 receptor-mediated hypotensive effects persist. Advanced methodologies include longitudinal EEG/functional MRI to track neural adaptation and parallel measurement of plasma catecholamines to confirm sustained sympathetic inhibition .
Q. What experimental strategies can differentiate this compound’s gastric cytoprotective effects from its antihypertensive actions?
Use pylorus-ligated rat models to isolate gastric effects. Measure acid secretion (via intragastric pH monitoring), pepsin activity (spectrophotometric assays), and mucosal injury (histopathology). Compare outcomes with selective I1 receptor agonists/antagonists and α2-adrenoceptor blockers to identify receptor-specific pathways. Dose-response studies in normotensive vs. hypertensive models further dissociate mechanisms .
Q. How can researchers address variability in this compound’s efficacy across demographic subgroups (e.g., age, comorbidities)?
Employ stratified clinical trial designs with subgroup analysis (e.g., elderly patients, diabetic hypertensives). Use pharmacogenomic approaches (e.g., genotyping for ADRA2A/B/C polymorphisms) to identify responders. Meta-analyses of existing trials can quantify heterogeneity, while physiologically based pharmacokinetic (PBPK) modeling predicts dose adjustments for specific populations .
Q. What methodologies best capture this compound’s impact on noradrenergic pathways in the RVLM?
Combine microdialysis (to measure extracellular norepinephrine levels) with electrophysiological recordings in anesthetized or decerebrate rodents. Optogenetic silencing of RVLM neurons or chemogenetic approaches (DREADDs) can selectively modulate sympathetic outflow. Immunohistochemistry for c-Fos expression post-treatment localizes activated neuronal populations .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects in longitudinal studies?
Use mixed-effects models to account for repeated measures (e.g., weekly blood pressure readings). Time-corrected area under the effect curve (AUEC) analysis quantifies cumulative CNS or hemodynamic effects. Equivalence testing (e.g., two one-sided tests) can confirm tolerance development by comparing later timepoints to baseline .
Q. How can reproducibility be ensured in studies investigating this compound’s receptor-specific effects?
Adhere to ARRIVE guidelines for preclinical studies: report sample sizes, randomization methods, and blinding protocols. Validate findings across multiple models (e.g., cell lines, knockout mice, human tissue). Share raw data (e.g., binding curves, hemodynamic traces) in supplementary materials and cite established protocols for receptor assays .
Q. What strategies mitigate confounding factors in clinical trials assessing this compound’s CNS side effects?
Include placebo run-in phases to exclude placebo responders. Use objective measures (e.g., saccadic peak velocity, quantitative EEG) alongside subjective scales (e.g., visual analogue scales for alertness). Stratify randomization by baseline CNS function and control for comorbidities (e.g., sleep disorders) via exclusion criteria .
Q. Data Interpretation and Knowledge Gaps
Q. How do this compound’s effects on gastric secretion inform its therapeutic potential beyond hypertension?
this compound reduces acid/pepsin secretion and ethanol-induced mucosal injury via I1 receptors, suggesting utility in gastroprotection. However, mechanistic links between central sympathetic inhibition and gastric effects remain unclear. Future studies should explore local I1 receptor expression in gastric mucosa and compare efficacy with proton-pump inhibitors .
Q. Why do some studies report minimal α2-adrenoceptor involvement in this compound’s action despite structural similarities to clonidine?
this compound’s lower α2-adrenoceptor affinity (Ki >100 nM vs. clonidine’s Ki <10 nM) limits its interaction. Functional assays (e.g., isolated vas deferens contractions) show minimal α2-mediated inhibition. However, species-specific receptor heterogeneity may explain discrepancies; human-derived cell lines are preferred for translational relevance .
Eigenschaften
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNJAUFVNXKLIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045170 | |
Record name | Moxonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Moxonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09242 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Stimulation of central alpha 2-adrenergic receptors is associated with sympathoadrenal suppression and subsequent reduction of blood pressure. As this class was further explored it was discovered that sympathoadrenal activity can also be suppressed by a second pathway with a newly discovered drug target specific to imidazolines. Specifically, moxonidine binds the imidazoline receptor subtype 1 (I1) and to a lesser extent αlpha-2-adrenoreceptors in the RSV causing a reduction of sympathetic activity, reducing systemic vascular resistance and thus arterial blood pressure. Moreover, since alpha-2-adrenergic receptors are considered the primary molecular target that facilitates the most common side effects of sedation and dry mouth that are elicited by most centrally acting antihypertensives, moxonidine differs from these other centrally acting antihypertensives by demonstrating only low affinity for central alpha-2-adrenoceptors compared to the aforementioned I1-imidazoline receptors. | |
Record name | Moxonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09242 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75438-57-2 | |
Record name | Moxonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75438-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxonidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09242 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC6X0L40GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Moxonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.